N-(2-hydroxyphenyl)quinoline-8-sulfonamide
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Overview
Description
N-(2-hydroxyphenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline sulfonamidesThe structure of this compound consists of a quinoline ring system substituted with a sulfonamide group and a hydroxyphenyl group, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)quinoline-8-sulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the quinoline sulfonamide is reacted with a hydroxyphenyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating enzyme activity and protein interactions.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a dual inhibitor of cholinesterase and monoamine oxidase enzymes, which are involved in the regulation of neurotransmitter levels in the brain.
Molecular Interactions: The compound forms hydrogen bonds, π-π interactions, and π-alkyl interactions with the active sites of the target enzymes, leading to their inhibition
Comparison with Similar Compounds
N-(2-hydroxyphenyl)quinoline-8-sulfonamide can be compared with other quinoline sulfonamides and related compounds:
Quinoline-8-sulfonamide: Lacks the hydroxyphenyl group, resulting in different biological activities.
N-(2-hydroxyphenyl)quinoline-8-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in chemical reactivity and enzyme inhibition.
Quinoline-8-sulfonyl chloride: Used as an intermediate in the synthesis of various quinoline derivatives
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13-8-2-1-7-12(13)17-21(19,20)14-9-3-5-11-6-4-10-16-15(11)14/h1-10,17-18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLHQVUJQRPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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